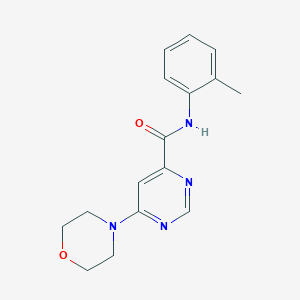

6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide, also known as MTCP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of cancer treatment.

科学的研究の応用

Synthesis and Characterization

A synthetic approach to create derivatives of the compound includes the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives. These compounds have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide. The method is noted for its rapid and green synthesis, resulting in a total yield of 43% (Lei et al., 2017).

Another research highlighted the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines through cross-coupling reactions using triorganoindium compounds. This method facilitated the creation of a variety of bioactive compounds, showcasing the efficiency and versatility of the synthesis technique (Martínez et al., 2012).

Antimicrobial Activity

- Novel 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives have been synthesized and evaluated for their antimicrobial activity. Among these, morpholine substituted dihydropyrimidone carboxamide demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty et al., 2019).

Kinase Inhibition

- The discovery of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere was reported, which showed potential in inhibiting the PI3K-AKT-mTOR pathway. This research emphasizes the significance of morpholine derivatives in developing selective dual inhibitors for mTORC1 and mTORC2 (Hobbs et al., 2019).

Spectral Characterization

- New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives were synthesized and characterized. These molecules have been prepared for future pharmacological activity investigations, demonstrating the broad scope of research applications for morpholine and pyrimidine derivatives (Zaki et al., 2017).

作用機序

Target of Action

The primary target of 6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .

Mode of Action

6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway , which is frequently activated in different types of cancer . By inhibiting this pathway, the compound can effectively block the abnormal signal transduction of various growth factors, leading to the suppression of cancer occurrence and development .

Result of Action

The compound shows cytotoxic activities against various cancer cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This indicates that the compound can effectively inhibit the growth of these cancer cells .

特性

IUPAC Name |

N-(2-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)19-16(21)14-10-15(18-11-17-14)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXYBFBGQICBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-morpholino-N-(o-tolyl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)

![Methyl 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2778622.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2778627.png)

![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)